molecular formula C20H23N3O2 B13744943 (1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate

(1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate

Katalognummer: B13744943
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: AJZGAYNPBUIJOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azetidine ring, a benzhydryl group, and a diaminopropenoate moiety, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azetidine ring, the introduction of the benzhydryl group, and the coupling with the diaminopropenoate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazoles: These compounds share some structural similarities and are used in various applications.

    Pyrazoles: These compounds also have similar structural features and are widely studied in medicinal chemistry.

Uniqueness

(1-Benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H23N3O2

Molekulargewicht

337.4 g/mol

IUPAC-Name

(1-benzhydrylazetidin-3-yl)methyl 3,3-diaminoprop-2-enoate

InChI

InChI=1S/C20H23N3O2/c21-18(22)11-19(24)25-14-15-12-23(13-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-11,15,20H,12-14,21-22H2

InChI-Schlüssel

AJZGAYNPBUIJOL-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)COC(=O)C=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.